molecular formula C15H14O3 B8558124 2,3-Dimethoxy-5-phenylbenzaldehyde

2,3-Dimethoxy-5-phenylbenzaldehyde

Cat. No.: B8558124
M. Wt: 242.27 g/mol
InChI Key: GXFRYXYFPAFERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-5-phenylbenzaldehyde is a substituted benzaldehyde derivative featuring methoxy groups at positions 2 and 3 of the aromatic ring and a phenyl substituent at position 4. This structural configuration confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to simpler benzaldehyde analogs. The electron-donating methoxy groups likely influence its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to specific ring positions. The phenyl group at position 5 may enhance stability or alter crystallization behavior .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2,3-dimethoxy-5-phenylbenzaldehyde

InChI

InChI=1S/C15H14O3/c1-17-14-9-12(11-6-4-3-5-7-11)8-13(10-16)15(14)18-2/h3-10H,1-2H3

InChI Key

GXFRYXYFPAFERR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity: The phenyl group in this compound increases its molecular weight by ~76 g/mol compared to 2,3-Dimethoxybenzaldehyde, enhancing lipophilicity. This may improve solubility in nonpolar solvents but reduce aqueous solubility .

Substituent Effects: Methoxy vs. Methoxy groups are less acidic (pKa ~13–15 vs. ~10 for phenolic -OH) and act as stronger electron donors . This could influence its utility in multi-step syntheses requiring regioselectivity .

Research Findings and Limitations

Available literature highlights structural analogs but lacks direct studies on this compound. For example:

  • 2,3-Dimethoxybenzaldehyde : Used as a precursor in alkaloid synthesis, demonstrating the utility of methoxy-substituted benzaldehydes in constructing heterocyclic frameworks .
  • 2,3-Dihydroxybenzaldehyde : Studied for metal chelation and antioxidant activity, underscoring the functional importance of hydroxyl groups in bioactive molecules .

The absence of specific data on the target compound necessitates cautious extrapolation from structural analogs. Further experimental work is required to validate its reactivity, stability, and applications.

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